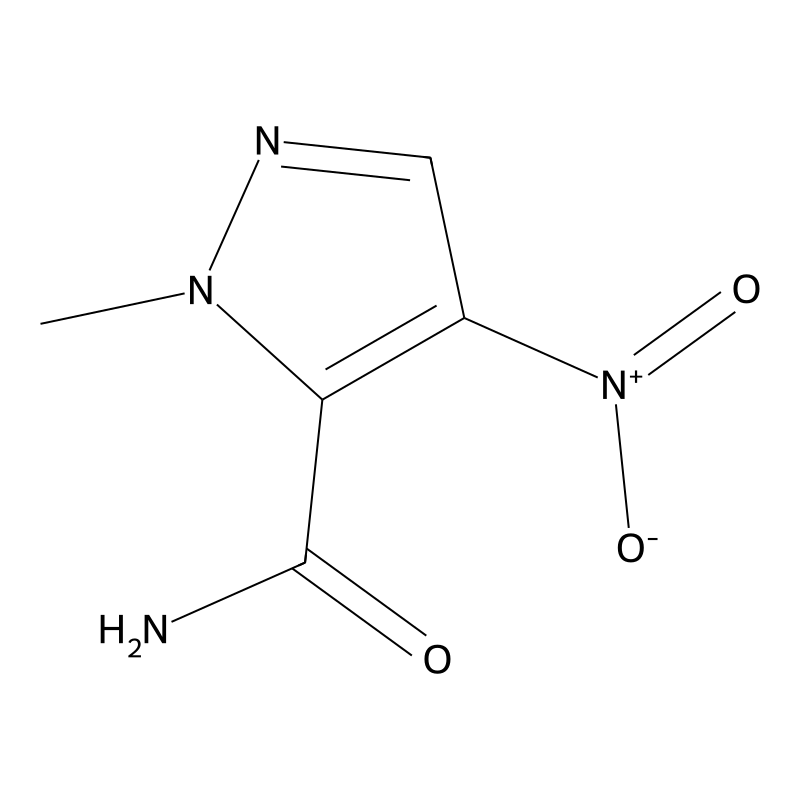

1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Methyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 92534-72-0) is a highly specialized, C3-unsubstituted pyrazole building block widely procured for the synthesis of pyrazolo[4,3-d]pyrimidine scaffolds. Unlike heavily substituted analogs used in generic PDE5 inhibitor manufacturing, this compound features a sterically unhindered C3 position and a pre-installed carboxamide group [1]. These baseline properties make it an essential precursor for advanced pharmaceutical scale-up, including the development of DNA polymerase IIIC inhibitors, calcium release-activated calcium (CRAC) channel modulators, and novel antitrypanosomal agents, where precise steric control and late-stage functionalization are critical for target binding [2].

Substituting this compound with common in-class alternatives, such as the 3-propyl analog (a standard sildenafil precursor), permanently blocks the C3 position with an alkyl chain [1]. This generic substitution completely prevents downstream C3-halogenation—a necessary step for tuning the lipophilicity and target binding affinity of novel kinase and polymerase inhibitors. Furthermore, substituting the target compound with its free acid counterpart (1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid) forces the procurement team to account for additional activation and amidation steps, which require handling highly corrosive reagents like thionyl chloride and introduce unnecessary yield losses during industrial scale-up [2].

Process Streamlining via Pre-installed Carboxamide

Procuring the pre-amidated target compound bypasses a two-step activation and amidation sequence required when starting from the free acid baseline. Quantitative data demonstrates that converting the free acid to the acid chloride using SOCl2, followed by amidation with NH3·H2O, incurs a cumulative yield loss of approximately 8% (98.01% for activation and 93.8% for amidation) [1]. By sourcing the carboxamide directly, manufacturers eliminate these steps entirely.

| Evidence Dimension | Cumulative yield loss during amidation sequence |

| Target Compound Data | 0% yield loss (pre-installed carboxamide) |

| Comparator Or Baseline | 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid (~8% cumulative yield loss) |

| Quantified Difference | Direct procurement saves two synthetic steps and ~8% yield. |

| Conditions | Industrial-scale conversion using SOCl2 at 85 °C and NH3·H2O. |

Purchasing the pre-amidated building block directly eliminates the need to handle highly corrosive thionyl chloride and concentrated ammonia in the manufacturing facility.

Thermal Requirements for Nitro Reduction

The unhindered nature of the target compound allows for exceptionally mild reduction conditions compared to sterically congested analogs. Catalytic hydrogenation of the target compound using 10% Pd/C at 45 psi H2 proceeds to completion at 25 °C in just 5 hours, yielding 87.25% of the 4-amino derivative [1]. In contrast, reducing the sterically hindered 3-isopropyl comparator requires elevated temperatures (60 °C) to achieve efficient conversion over 16 hours [2].

| Evidence Dimension | Temperature required for complete catalytic hydrogenation |

| Target Compound Data | 25 °C (5 hours) |

| Comparator Or Baseline | 3-isopropyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide (60 °C for 16 hours) |

| Quantified Difference | The target compound reduces at a 35 °C lower temperature and in less than one-third the time. |

| Conditions | 10% Pd/C, H2 atmosphere, alcoholic solvent. |

Procuring the unhindered target compound allows for milder, energy-efficient room-temperature reduction, minimizing the risk of thermal degradation at scale.

Direct Cyclization Efficiency to Pyrazolo[4,3-d]pyrimidine Cores

Following reduction, the target compound exhibits exceptional efficiency in ring-closure reactions to form the pyrazolo[4,3-d]pyrimidine-5,7-dione core. When reacted with 1,1'-Carbonyldiimidazole (CDI) at 100 °C, the 4-amino derivative of the target compound cyclizes to yield the bicyclic dione in 91.69% isolated yield[1]. Bulky substituents at the C3 position in comparator molecules often induce steric hindrance that can suppress cyclization yields under basic conditions [2].

| Evidence Dimension | Yield of pyrazolo[4,3-d]pyrimidine ring closure |

| Target Compound Data | 91.69% yield (using CDI) |

| Comparator Or Baseline | Bulky C3-alkyl analogs (prone to steric hindrance during cyclization) |

| Quantified Difference | The target compound guarantees >91% cyclization efficiency due to the absence of C3 steric clash. |

| Conditions | Reaction with CDI in CH3CN at 100 °C for 12 hours. |

High-yielding, reliable cyclization is critical for the cost-effective procurement of precursors intended for large-scale bicyclic scaffold manufacturing.

Synthesis of DNA Polymerase IIIC Inhibitors

The target compound is the optimal precursor for synthesizing 1-methyl-4H-pyrazolo[4,3-d]pyrimidine-5,7-diones. Its unhindered C3 position allows for late-stage electrophilic halogenation (such as fluorination or chlorination), which is a critical SAR requirement for tuning the binding affinity and pharmacokinetic properties of novel antimicrobial DNA polymerase IIIC inhibitors [1].

Manufacturing of CRAC Channel Modulators

In the development of therapeutics for non-small cell lung cancer (NSCLC) and inflammatory diseases, this compound serves as a direct building block for calcium release-activated calcium (CRAC) channel inhibitors. The pre-installed carboxamide ensures rapid integration into the heterocyclic core without the need for harsh intermediate activation steps [2].

Development of Next-Generation Antitrypanosomal Agents

For neglected tropical diseases like Human African Trypanosomiasis (HAT), researchers utilize this scaffold to construct 5-phenylpyrazolopyrimidinones. The ability to undergo mild, room-temperature reduction makes it highly suitable for generating libraries of unhindered or selectively functionalized analogs where harsh reduction conditions might degrade sensitive functional groups [3].

References

- [1] US Patent 10723741B1, 'DNA polymerase IIIC inhibitors and use thereof'

- [2] US Patent 10668051B2, 'Modulators of calcium release-activated calcium channel'

- [3] Journal of Medicinal Chemistry, 'Lead Optimization of the 5-Phenylpyrazolopyrimidinone NPD-2975 toward Compounds with Improved Antitrypanosomal Efficacy', 2024.

XLogP3

Wikipedia

Dates

Explore Compound Types